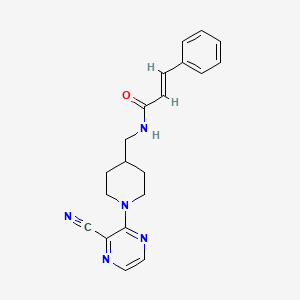
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide, also known as CPPC, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. CPPC belongs to the class of piperidine derivatives and has been synthesized using various methods.
Applications De Recherche Scientifique
Structural Determination and Molecular Analysis
The crystal structure determination of cinnamoyl piperidide derivatives, including compounds similar to N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide, has been crucial in understanding their molecular geometry and potential applications in medicinal chemistry. For instance, the structural analysis of 3,4-methylenedioxy-cinnamoyl piperidide has provided insights into the orthogonal system and the significance of structural determinations of cinnamamides in clinical applications such as antiepileptic remedies (Lin & Shen, 1982).
Neuroinflammation and PET Imaging
Research on PET imaging targeting macrophage colony-stimulating factor 1 receptor (CSF1R) with radiotracers like [11C]CPPC, which shares structural similarities with this compound, underscores the compound's potential for noninvasive imaging of neuroinflammation. This application is significant for studying the immune environment of central nervous system malignancies and monitoring neuroinflammatory effects of immunotherapies (Horti et al., 2019).
Antitubercular Activity
The design and synthesis of N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives, closely related to this compound, have shown promising antitubercular activity against Mycobacterium tuberculosis. This highlights the potential of such compounds in developing new antitubercular agents (Patel & Telvekar, 2014).
Anticonvulsive and Antinociceptive Properties
Cinnamoylpiperazine derivatives have been synthesized and evaluated as potential antinociceptive and anticonvulsive agents. Studies on compounds with structural features similar to this compound have demonstrated significant activities in various models of pain and seizures, suggesting their utility in treating neuropathic pain and epilepsy (Prasanthi et al., 2018).
Drug Development from Folk Medicine
Research into the modification of piperine to N-(3,4-methylenedioxy-cinnamoyl)-piperidine, a clinical antiepileptic drug, based on traditional Chinese medicine practices, illustrates the drug development potential of cinnamamide derivatives. These studies offer insights into the anticonvulsant activity improvements and receptor binding modes, which could inform the development of new therapeutic agents (Li & Wang, 1995).
Propriétés
IUPAC Name |
(E)-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c21-14-18-20(23-11-10-22-18)25-12-8-17(9-13-25)15-24-19(26)7-6-16-4-2-1-3-5-16/h1-7,10-11,17H,8-9,12-13,15H2,(H,24,26)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUROEMPTXXTSI-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2519816.png)

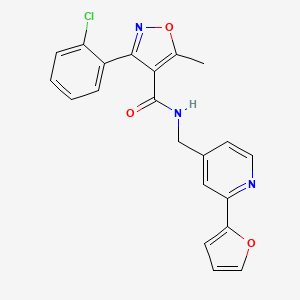
![N-(3-chloro-4-methoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2519819.png)
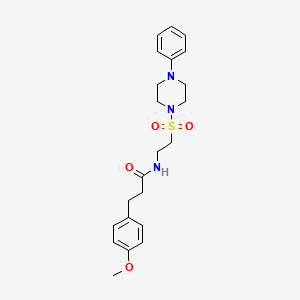
![Rel-(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B2519826.png)
![5-((2-(1,3-dioxan-2-yl)ethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2519828.png)
![N-(4-methoxyphenyl)-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-imine](/img/structure/B2519829.png)
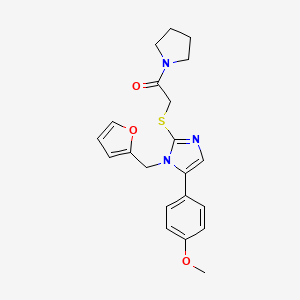
![(Z)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2519831.png)

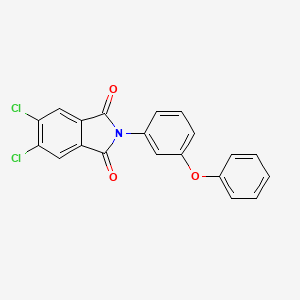
![(E)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2519835.png)
